molecular formula C10H10N2S B2565562 (3-Phenyl-1,2-thiazol-5-yl)methanamine CAS No. 1367943-38-1

(3-Phenyl-1,2-thiazol-5-yl)methanamine

Cat. No. B2565562
CAS RN: 1367943-38-1
M. Wt: 190.26
InChI Key: KCTFFVBSAKUXLG-UHFFFAOYSA-N
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Description

The compound “(3-Phenyl-1,2-thiazol-5-yl)methanamine” is a heterocyclic organic compound. It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an empirical formula of C10H10N2S and a molecular weight of 190.26 . The SMILES string representation of the molecule is NCC1=CN=C(S1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . Unfortunately, specific physical and chemical properties for “this compound” were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Activities

Derivatives of (3-Phenyl-1,2-thiazol-5-yl)methanamine have been synthesized and evaluated for their antimicrobial properties. Research by Visagaperumal et al. (2010) involved the synthesis of various derivatives, which exhibited variable degrees of antibacterial and antifungal activities. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Visagaperumal et al., 2010).

Potential COVID-19 Therapeutics

In the context of the COVID-19 pandemic, a study by Abu-Melha et al. (2022) synthesized a novel series of compounds based on diazinyl-thiazol-imine moieties, showcasing significant binding affinity in molecular docking studies. These findings suggest these compounds' potential as therapeutic agents against COVID-19, warranting further investigation (Abu-Melha et al., 2022).

Catalytic Applications

Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, including derivatives of this compound, for their catalytic applications. The palladacycles demonstrated good activity and selectivity in catalytic processes, highlighting the compound's versatility in synthetic chemistry applications (Roffe et al., 2016).

Anticancer Potential

The anticancer potential of derivatives has been a significant area of research. For instance, Mbugua et al. (2020) reported on new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, demonstrating notable anticancer activity against various human cancer cell lines. This research underscores the potential of this compound derivatives in contributing to the development of new anticancer therapies (Mbugua et al., 2020).

Future Directions

Thiazoles, including “(3-Phenyl-1,2-thiazol-5-yl)methanamine”, have diverse biological activities and have been the focus of much research in recent decades . Future research may focus on further exploring the biological activities of these compounds, developing new synthetic methods, and investigating their potential applications in various fields such as medicine and agriculture .

Mechanism of Action

Target of Action

The primary targets of (3-Phenyl-1,2-thiazol-5-yl)methanamine are currently unknown. This compound belongs to the thiazole family , which is known to have diverse biological activities.

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors , suggesting that this compound may also have a multi-target mode of action.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways

properties

IUPAC Name

(3-phenyl-1,2-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFFVBSAKUXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367943-38-1
Record name (3-phenyl-1,2-thiazol-5-yl)methanamine
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